molecular formula C21H24Cl2FNO2 B1663624 Haloperidol hydrochloride CAS No. 1511-16-6

Haloperidol hydrochloride

Katalognummer B1663624
CAS-Nummer: 1511-16-6
Molekulargewicht: 412.3 g/mol
InChI-Schlüssel: JMRYYMBDXNZQMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Haloperidol is an antipsychotic medicine used to treat schizophrenia and other psychoses. It is also used to control motor and speech tics in people with Tourette’s syndrome . Haloperidol is a high potency first-generation (typical) antipsychotic and one of the most frequently used antipsychotic medications worldwide .


Synthesis Analysis

Haloperidol HCl salt was synthesized from the free base at a laboratory . A method for synthesis of the haloperidol drug intermediate 4-chlorobutyronitrile has been described .


Molecular Structure Analysis

Haloperidol has a molecular formula of C21H23ClFNO2 and an average mass of 375.864 Da . The structure of Haloperidol includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Haloperidol blocks dopamine receptors in the treatment of schizophrenia, acute psychosis, and delirium . It also inhibits serotonin (5-HT), muscarinic and α1-adrenergic receptors .


Physical And Chemical Properties Analysis

Haloperidol is a white/ faint yellow odourless amorphous/ microcrystalline powder which is practically insoluble in water . One gram of it dissolves at room temperature in about 15 ml. of chloroform, 50 ml. of acetone, 55 ml. of methanol, ethanol, or ethyl acetate, 90 ml. of ben- zene, 200 ml. of ether or isopropyl alcohol, or 220 ml. of hexane .

Wissenschaftliche Forschungsanwendungen

1. Brain Targeting of Haloperidol via the Intranasal Route

  • Application Summary: This research focused on improving the delivery of Haloperidol to the brain. The study investigated the efficiency of a dendrimer-based formulation of Haloperidol in targeting the brain via intranasal and intraperitoneal administration .
  • Methods of Application: The aqueous solubility of Haloperidol was increased by more than 100-fold in the developed formulation. The formulation was assessed via different routes of administration for behavioral responses, and for Haloperidol distribution in plasma and brain tissues .
  • Results: The dendrimer-based formulation showed significantly higher distribution of Haloperidol in the brain and plasma compared to a control formulation of Haloperidol administered via intraperitoneal injection. Additionally, 6.7 times lower doses of the dendrimer−Haloperidol formulation administered via the intranasal route produced behavioral responses that were comparable to those induced by Haloperidol formulations administered via intraperitoneal injection .

2. Supersolubilization and Amorphization of Haloperidol

  • Application Summary: This research presented a novel approach of greatly enhancing the aqueous solubility of Haloperidol by using weak acids that would not form salts with the drug .
  • Methods of Application: Aqueous solubility of Haloperidol in the presence of increasing concentrations of four different weak organic acids (malic, tartaric, citric, fumaric) were determined .
  • Results: Haloperidol solubility increased greatly with increased concentrations of malic, tartaric and citric acids, reaching >300 mg/g of solution. This may be called supersolubilization .

3. Haloperidol in Postoperative Delirium

  • Application Summary: This research conducted a systematic review and meta-analysis of the effect of Haloperidol’s perioperative application on postoperative delirium in elderly patients .
  • Methods of Application: The main outcome was the incidence of postoperative delirium, and the secondary outcomes were side effects of Haloperidol and the length of hospital stay .
  • Results: The meta-analysis revealed perioperative application of Haloperidol could decrease the occurrence of postoperative delirium without obvious side effects in elderly people, and high-dose Haloperidol (5 mg daily) possessed a greater positive effect .

4. Pharmacokinetics of Haloperidol in Critically Ill Patients

  • Application Summary: This study aimed to establish a pharmacokinetic model to describe the pharmacokinetics of Haloperidol in critically ill patients to improve insight into dosing .
  • Methods of Application: One hundred and thirty-nine samples from 22 patients were collected in a single-center study in adults with ICU delirium who were treated with low-dose intravenous Haloperidol (3–6 mg per day) .
  • Results: A negative correlation between C-Reactive Protein (CRP) and Haloperidol clearance was observed, where clearance decreased significantly with increasing CRP up to a CRP concentration of 100 mg/L .

5. Haloperidol in COVID-19 Patients

  • Application Summary: Haloperidol, a widely used antipsychotic, has been suggested as potentially useful for patients with COVID-19 on the grounds of its in-vitro antiviral effects against SARS-CoV-2, possibly through sigma-1 receptor antagonist effect .
  • Methods of Application: The methods of application in this case would involve administering Haloperidol to patients with COVID-19 and observing its effects .
  • Results: The results of this application are not specified in the source .

6. Haloperidol in Schizophrenia and Bipolar Disorder

  • Application Summary: Haloperidol is a venerable antipsychotic drug that is used to treat schizophrenia, Tourette syndrome, bipolar disorder, and other conditions .
  • Methods of Application: The methods of application in this case would involve administering Haloperidol to patients with these conditions and observing its effects .
  • Results: The results of this application are not specified in the source .

7. Haloperidol in Tourette Syndrome

  • Application Summary: Haloperidol is also used to treat Tourette syndrome, a neurological disorder characterized by repetitive, stereotyped, involuntary movements and vocalizations called tics .
  • Methods of Application: The methods of application in this case would involve administering Haloperidol to patients with Tourette syndrome and observing its effects .
  • Results: The results of this application are not specified in the source .

Safety And Hazards

Haloperidol can cause side effects such as drowsiness, headache, dizziness, uncontrolled muscle movements, feeling restless or anxious, sleep problems, breast enlargement, and irregular menstrual periods . It may also cause serious side effects and should not be used in older adults with dementia-related psychosis . Drinking alcohol with haloperidol can cause side effects .

Eigenschaften

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRYYMBDXNZQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042578
Record name Haloperidol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloperidol hydrochloride

CAS RN

1511-16-6
Record name 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1511-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloperidol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001511166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanone,4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-,hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.215.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOPERIDOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM06W2ADRY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4.87 Parts of 4-(4-chlorophenyl)piperidin-4-ol, 1.91 parts of potassium iodide and 25 parts of deionized water is stirred together and gently warmed under a nitrogen atmosphere. Then, 2.75 parts of potassium bicarbonate and 6.17 parts of 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane is added and the mixture is heated to reflux. After heating for 4.5 hours, the reaction mixture is allowed to cool to room temperature and 55 parts of toluene is added. The aqueous and organic layers are separated, and the aqueous layer discarded. 5.1 Parts of methanol is added to the organic layer. Then, 2.5 parts of concentrated hydrochloric acid is added with vigorous stirring. The resulting precipitate is cooled to about 25° C., filtered, washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol, and twice with 20 parts by volume portions of a 10:1 mixture of acetone-methanol. After air-drying, the product, 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4' -fluorobutyrophenone hydrochloride, melts at about 227°-229° C. and is obtained in 80.1% yield. This compound is the hydrochloride salt of the product of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere 4.87 parts of 4-(4-chlorophenyl)piperidin-4-ol, 1.91 parts of potassium iodide and 25 parts of deionized water is combined and gently warmed. 1.65 Parts of potassium hydroxide, followed by 6.12 parts of 1,1-ethylenedioxy-1-(4-fluorophenyl)-4-chlorobutane is added, and the mixture is heated to reflux. After refluxing for 3.75 hours, the reaction mixture is cooled to room temperature, and 55 parts of toluene is added. The aqueous and organic layers are separated, and the aqueous layer discarded. 5.1 Parts of methanol is added to the organic layer and the mixture cooled to about 25° C. While stirring vigorously, 3.1 parts of concentrated hydrochloric acid is added. The resultant precipitate is filtered and washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol. The filtrate, after standing for about 18 hours, affords additional precipitate. This is filtered and combined with the initially isolated precipitate. The solid is then washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol and twice with 22 parts by volume portions of a 10:1 mixture of acetone-methanol. The solid is air-dried to give, in 75.5% yield, 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone hydrochloride as a white solid melting at about 226° - 228° C., and identical to the product of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haloperidol hydrochloride
Reactant of Route 2
Reactant of Route 2
Haloperidol hydrochloride
Reactant of Route 3
Reactant of Route 3
Haloperidol hydrochloride
Reactant of Route 4
Reactant of Route 4
Haloperidol hydrochloride
Reactant of Route 5
Haloperidol hydrochloride
Reactant of Route 6
Haloperidol hydrochloride

Citations

For This Compound
217
Citations
CA Janicki, CY Ko - Analytical profiles of drug substances, 1981 - Elsevier
… Diding and co-workers identified deschlorohaloperidol as an impurity in a sample of haloperidol hydrochloride by GC-MS ( 5 ) . The structure is given as: …
Number of citations: 10 www.sciencedirect.com
S Li, P Doyle, S Metz, AE Royce… - Journal of …, 2005 - Wiley Online Library
… mesylate to haloperidol hydrochloride was evident as shown by the decreasing characteristic haloperidol mesylate (∼1687 cm −1 ) and increasing haloperidol hydrochloride salt (∼…
Number of citations: 88 onlinelibrary.wiley.com
R Peraman, P Chiranjeevi, YP Reddy… - Journal of …, 2021 - academic.oup.com
… These reagents were tested for their efficacy on the elution of aceclofenac (ACF) and haloperidol hydrochloride (HLC) from C 18 column (250 mm × 4.6 mm, 5 μ) equipped with a …
Number of citations: 1 academic.oup.com
P Luger, B Dittrich, R Tacke - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… crystal structures of haloperidol hydrochloride (1a·HCl, CSD access code BIDFUQ 12 ), 3a haloperidol hydropicrate (1a·HPic, CUCYUV 12 ) 13 and sila-haloperidol hydrochloride (1b·…
Number of citations: 12 pubs.rsc.org
R Tacke, T Heinrich, R Bertermann, C Burschka… - …, 2004 - ACS Publications
… We report here on the synthesis of sila-haloperidol hydrochloride (1b·HCl), the crystal structure analyses and solution ([D 6 ]DMSO) NMR studies of 1a·HCl and 1b·HCl, and the …
Number of citations: 123 pubs.acs.org
G Gajski, M Gerić, V Garaj-Vrhovac - Environmental toxicology and …, 2014 - Elsevier
… Cell viability after in vitro treatment of human peripheral blood lymphocytes with haloperidol hydrochloride in concentrations of 5, 10 and 20 ng/ml after 4 and 24 h of exposure. Results …
Number of citations: 20 www.sciencedirect.com
S Li, SM Wong, S Sethia, H Almoazen, YM Joshi… - Pharmaceutical …, 2005 - Springer
… pH-solubility profiles were determined by using haloperidol base, haloperidol hydrochloride, and haloperidol mesylate as starting materials; concentrated or diluted HCl or NaOH …
Number of citations: 179 link.springer.com
MS Kramer, WH Vogel, C DiJohnson… - Archives of General …, 1989 - jamanetwork.com
… the Hamilton Rating Scale for Depression, were treated for 5 weeks with haloperidol hydrochloride andbenztropine. Haloperidol and benztropine treatment was continued, while those …
Number of citations: 211 jamanetwork.com
HM Abu Shawish - 2015 - repository.najah.edu
… for the determination of haloperidol hydrochloride (HDCl) in … discrimination of haloperidol hydrochloride from several … for determination of haloperidol hydrochloride in urine and in …
Number of citations: 2 repository.najah.edu
T Van Putten, PRA May, SR Marder - Archives of General …, 1984 - jamanetwork.com
• We studied the incidence of akathisia in two populations of newly admitted schizophrenic patients: one group was treated with haloperidol and the other group was treated with …
Number of citations: 218 jamanetwork.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.